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Compound of Interest

Compound Name: Oncl12

Cat. No.: B15563253

An In-depth Technical Guide to the Mechanism of Action of ONC201

A Note on Nomenclature: Initial inquiries regarding "Onc112" have been redirected to
"ONC201" based on the context of the query. Onc112 is identified in the scientific literature as
a proline-rich antimicrobial peptide that inhibits bacterial protein synthesis. In contrast, the
request for a technical guide for researchers in drug development, focusing on signaling
pathways, strongly indicates an interest in the anti-cancer therapeutic agent ONC201. This
document will focus exclusively on ONC201, the founding member of the imipridone class of
anti-cancer compounds.

Executive Summary

ONC201 (dordaviprone) is a first-in-class, orally bioavailable small molecule of the imipridone
class with a novel dual mechanism of action that converges on the induction of apoptosis and
disruption of key cellular processes in cancer cells. It functions as a bitopic antagonist of the G-
protein coupled dopamine receptor D2 (DRD2) and an allosteric agonist of the mitochondrial
caseinolytic protease P (ClpP).[1][2][3] This dual engagement triggers a cascade of
downstream signaling events, including the activation of the integrated stress response (ISR),
inactivation of the AKt/ERK pathways, and subsequent upregulation of the TRAIL/DR5
apoptotic pathway.[4][5][6] ONC201 has demonstrated significant therapeutic potential,
particularly in H3 K27M-mutant diffuse midline gliomas, owing to its ability to cross the blood-
brain barrier.[7][8][9]

Core Mechanism of Action: Dual Target Engagement

The anti-cancer activity of ONC201 is initiated by its interaction with two distinct protein targets:
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o Dopamine Receptor D2 (DRD2) Antagonism: ONC201 acts as a selective antagonist of the
D2-like dopamine receptors, DRD2 and DRD3.[4][10] This interaction is described as bitopic,
involving both orthosteric and allosteric binding sites on the receptor.[11][12] DRD2 is
overexpressed in various malignancies, including glioma, where it is implicated in pro-
survival signaling.[12][13] Antagonism of DRD2 by ONC201 disrupts these oncogenic
signals.[12]

» Mitochondrial ClpP Agonism: ONC201 functions as an allosteric agonist of the mitochondrial
matrix protease ClpP.[1][14][15] Hyperactivation of ClpP by ONC201 leads to the
degradation of mitochondrial proteins, resulting in impaired oxidative phosphorylation and
mitochondrial dysfunction, which selectively induces apoptosis in cancer cells.[14][15][16]

Signaling Pathways and Cellular Effects

The dual engagement of DRD2 and ClpP by ONC20L1 initiates a coordinated network of anti-
cancer signaling pathways:

 Integrated Stress Response (ISR) Activation: A primary consequence of ONC201 activity is
the induction of the ISR.[6][7][17] This involves the phosphorylation of elF2a and the
subsequent upregulation of the transcription factors ATF4 and CHOP.[4][6] CHOP, in turn,
upregulates the expression of Death Receptor 5 (DR5).[6][16] In some hematological
malignancies, ONC201 can induce an atypical, elF2a-independent ISR.[16][18]

« Inactivation of Akt and ERK Signaling: ONC201 leads to the dual inactivation of the pro-
survival Akt and ERK signaling pathways.[4][5][19] This de-inhibition of the transcription
factor Foxo3a allows for its nuclear translocation.[4][19]

o Upregulation of the TRAIL/DR5 Apoptotic Pathway: Nuclear Foxo3a promotes the
transcription of the TNF-related apoptosis-inducing ligand (TRAIL).[4][8][19] The concurrent
upregulation of TRAIL and its receptor DR5 (mediated by the ISR) creates a potent, p53-
independent apoptotic signal in tumor cells.[4][5][8]

e Metabolic and Epigenetic Disruption: In H3 K27M-mutant gliomas, ONC201 has been shown
to disrupt integrated metabolic and epigenetic pathways.[1][20][21] This includes altering
tumor cell metabolism and reversing the pathogenic loss of H3K27me3.[1]

Below is a diagram illustrating the core signaling pathways modulated by ONC201.
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Caption: Core signaling pathways modulated by ONC201.
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Quantitative Data Summary

The following tables summarize key quantitative data related to the preclinical and clinical

evaluation of ONC201.

Table 1: Preclinical Pharmacodynamics

Parameter Value Cell/System Reference
Binding Affinity (Ki) for ) o )
3 uM In vitro binding studies  [4]
DRD2/DRD3
1,088 cancer cell lines
ONC206 GI50 Range <78-889 nM [22]
(GDSC)
TR Compound 60- to 270-fold more Breast cancer cell [15]
Potency vs. ONC201 potent lines
Table 2: Clinical Pharmacokinetics & Dosing
Parameter Value Population Reference
Recommended Phase ]
5mg Adult patients [4][10]
Il Dose (RP2D)
Dosing Schedule Once weekly or every ]
) Adult patients [4][10]
(Recurrent Glioma) three weeks
Pediatric Dosing Scaled by body weight  Pediatric patients [31[23]

Plasma Cmax

2.3 pg/mL Pediatric patients 3
(Pediatric) Ho P 3l
Plasma Tmax o )
o 2.1h Pediatric patients [3]
(Pediatric)
Plasma T1/2 o )
o 8.4h Pediatric patients [3]
(Pediatric)

Table 3: Clinical Efficacy in H3 K27M-Mutant Diffuse Midline Glioma (Recurrent)
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Endpoint Value Confidence Interval Reference

Overall Response

20% 95% ClI, 10.0%-33.7%  [1][2][7]
Rate (ORR)
Disease Control Rate 40% 95% ClI, 26.4%-54.8%  [2][7]
Median Duration of 95% ClI, 3.8-not

11.2 months [11121[7]
Response reached
Median Overall
Survival (Non-

~22 months N/A [9]
recurrent at
enroliment)
Progression-Free
Survival (PFS) at 6 35% N/A [2]
months
Progression-Free
Survival (PFS) at 12 30% N/A [2]

months

Experimental Protocols

Detailed methodologies for key experiments that have elucidated the mechanism of action of
ONC201 are described below.

DRD2/DRD3 Receptor Binding and Antagonism Assays

» Objective: To determine the binding affinity and functional antagonism of ONC201 at
dopamine receptors.

o Methodology:

o Radioligand Competition Assays: Membranes from cells overexpressing DRD2 or DRD3
are incubated with a radiolabeled antagonist (e.g., [BH]Jmethyl-spiperone) in the presence
of varying concentrations of ONC201. The displacement of the radioligand is measured to
calculate the inhibitory constant (Ki).[12]
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o [-arrestin and cAMP Assays: Functional antagonism is assessed using cell-based reporter
assays. Cells expressing DRD2/DRD3 are stimulated with dopamine in the presence of
ONC201. The inhibition of dopamine-induced B-arrestin recruitment or changes in CAMP
levels are measured to confirm antagonistic activity.[12]

o Schild Analysis: To determine the nature of the antagonism (competitive vs. non-
competitive), dopamine dose-response curves are generated in the presence of multiple
fixed concentrations of ONC201. A rightward shift in the EC50 with no change in the
maximum response indicates competitive antagonism, whereas a depression of the
maximum response is indicative of non-competitive antagonism.[11][12]

The workflow for determining DRD2 antagonism is visualized below.

DRD2 Antagonism Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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